3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Catalog No.
S994196
CAS No.
1075260-61-5
M.F
C7H7ClN2O
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

CAS Number

1075260-61-5

Product Name

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

IUPAC Name

3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2

InChI Key

UICWLNDRGTYAHW-UHFFFAOYSA-N

SMILES

C1COCC2=CC(=NN=C21)Cl

Canonical SMILES

C1COCC2=CC(=NN=C21)Cl

3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both pyridine and pyran rings. Its chemical formula is C7H7ClN2OC_7H_7ClN_2O, and it has a molecular weight of approximately 172.69 g/mol. This compound is notable for its chlorine substituent at the 3-position of the pyrano ring, which contributes to its chemical reactivity and biological properties. The compound is classified under the category of pyridazine derivatives, which are known for their diverse applications in medicinal chemistry and material science .

The chemistry of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine involves various reactions typical of heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of derivatives with different functional groups.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex bicyclic or tricyclic systems, which may enhance its biological activity.
  • Reduction Reactions: The double bonds within the ring structure can be reduced under specific conditions to yield saturated derivatives.

These reactions are essential for modifying the compound's properties for specific applications.

The synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine can be achieved through several methods:

  • Condensation Reactions: By reacting appropriate aldehydes with hydrazines in the presence of a catalyst, the desired pyridazine structure can be formed.
  • Cyclization from Precursor Compounds: Starting from simpler pyridine or pyran derivatives, cyclization can be induced through heating or chemical catalysts to yield the target compound.
  • Chlorination: The introduction of chlorine at the 3-position can be accomplished via electrophilic aromatic substitution using chlorinating agents.

Each method offers different advantages in terms of yield and purity.

3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Material Science: Its unique structure may allow for incorporation into polymers or coatings that require specific chemical properties.
  • Agricultural Chemistry: There may be applications in developing agrochemicals due to its potential bioactivity against pests or diseases.

Interaction studies involving 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and binding affinity assays are utilized to assess its potential as a drug candidate. These studies are crucial for identifying possible side effects and optimizing efficacy.

Several compounds share structural similarities with 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-Chloro-7H-pyrrolo[2,3-c]pyridazinePyrrolopyridazineContains a pyrrole ring; known for neuroprotective effects.
3-Chloro-5H-pyrrolo[2,3-b]pyrazinePyrrolopyrazineExhibits different biological activities related to cognition.
6-Methyl-5H-pyrazolo[4,3-b]pyridinePyrazolopyridineKnown for its anti-tumor properties; methyl group alters solubility.

The uniqueness of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine lies in its specific bicyclic structure that combines features from both pyran and pyridine systems while incorporating a chlorine atom that enhances its reactivity and potential bioactivity compared to other similar compounds.

XLogP3

0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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